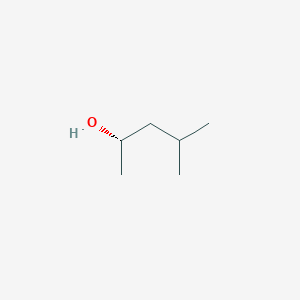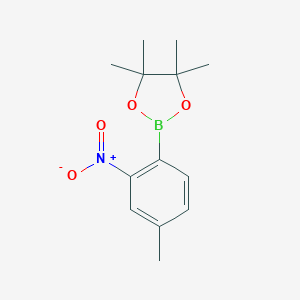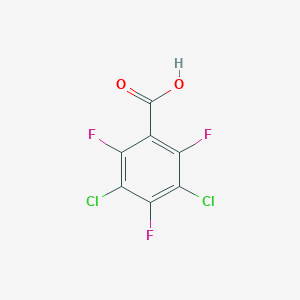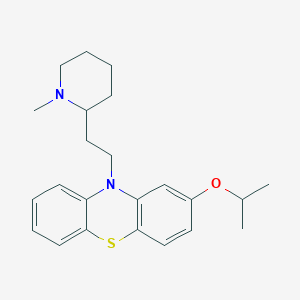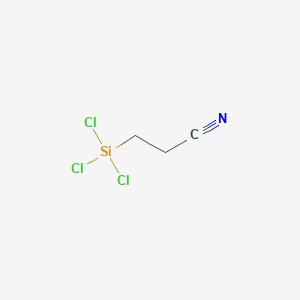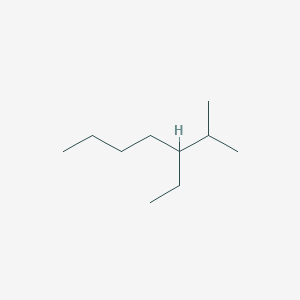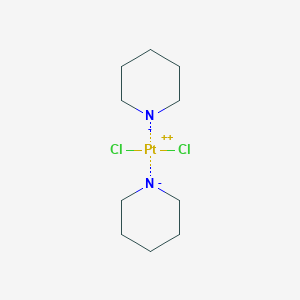
trans-Dichlorobispyridineplatinum(II)
描述
trans-Dichlorobispyridineplatinum(II): is a coordination compound with the chemical formula
PtCl2(C5H5N)2
. It features a platinum(II) center coordinated to two chloride ions and two pyridine ligands in a trans configuration. This compound is notable for its square planar geometry, which is typical for platinum(II) complexes. It has been studied extensively for its potential applications in various fields, including medicinal chemistry and materials science.准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Dichlorobispyridineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with pyridine in an aqueous solution. The reaction proceeds as follows:
K2PtCl4+2C5H5N→PtCl2(C5H5N)2+2KCl
This reaction is usually carried out at room temperature, and the product can be isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or acetone.
Industrial Production Methods: In an industrial setting, the production of trans-Dichlorobispyridineplatinum(II) may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems for mixing and temperature control. The final product is typically purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions: trans-Dichlorobispyridineplatinum(II) can undergo various chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands, such as ammonia or phosphines, under appropriate conditions.
Oxidation and Reduction Reactions: The platinum center can be oxidized to platinum(IV) or reduced to platinum(0) depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: These reactions often require the use of excess ligand and may be facilitated by heating or the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chlorine gas.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used.
Major Products:
Substitution Products: Depending on the incoming ligand, products such as dichlorobis(ammine)platinum(II) or dichlorobis(triphenylphosphine)platinum(II) can be formed.
Oxidation Products: Oxidation typically yields platinum(IV) complexes.
Reduction Products: Reduction can lead to the formation of platinum(0) complexes or nanoparticles.
科学研究应用
Chemistry: trans-Dichlorobispyridineplatinum(II) is used as a precursor for the synthesis of other platinum complexes. Its well-defined structure makes it a valuable model compound for studying coordination chemistry and reaction mechanisms.
Biology and Medicine: This compound has been investigated for its potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers. trans-Dichlorobispyridineplatinum(II) and its derivatives are studied for their ability to bind to DNA and disrupt cellular processes in cancer cells.
Industry: In industrial applications, trans-Dichlorobispyridineplatinum(II) can be used as a catalyst in organic synthesis. Its ability to facilitate various chemical transformations makes it a valuable tool in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism by which trans-Dichlorobispyridineplatinum(II) exerts its effects, particularly in biological systems, involves the coordination of the platinum center to biomolecules such as DNA. The platinum atom can form covalent bonds with the nitrogen atoms of the purine bases in DNA, leading to the formation of cross-links. These cross-links interfere with DNA replication and transcription, ultimately triggering cell death. The specific pathways involved in this process include the activation of DNA damage response mechanisms and apoptosis.
相似化合物的比较
cis-Dichlorobispyridineplatinum(II): This isomer has the same chemical formula but different spatial arrangement of ligands. It exhibits different chemical and biological properties compared to the trans isomer.
cisplatin (cis-Diamminedichloroplatinum(II)): A well-known anticancer drug with a different ligand set but similar square planar geometry.
trans-Dichlorobis(triphenylphosphine)platinum(II): Another platinum(II) complex with phosphine ligands instead of pyridine.
Uniqueness: trans-Dichlorobispyridineplatinum(II) is unique due to its specific ligand arrangement, which influences its reactivity and interaction with biological molecules. Its trans configuration can lead to different biological activities and chemical reactivities compared to its cis counterpart and other platinum complexes.
属性
IUPAC Name |
dichloroplatinum(2+);piperidin-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H10N.2ClH.Pt/c2*1-2-4-6-5-3-1;;;/h2*1-5H2;2*1H;/q2*-1;;;+4/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOHOIMMOBTNW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N-]CC1.C1CC[N-]CC1.Cl[Pt+2]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14024-97-6 | |
| Record name | Platinum, trans- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Dichlorobispyridineplatinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


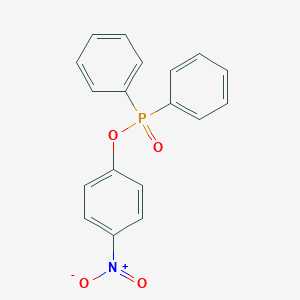
![5-[(4-Fluorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B88410.png)
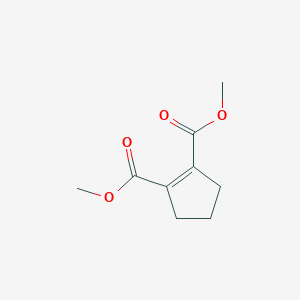
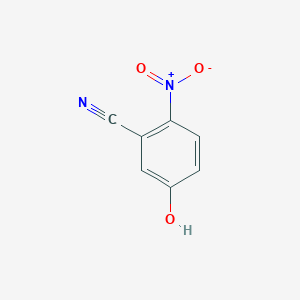
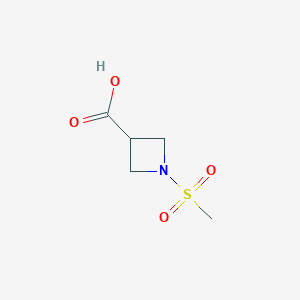
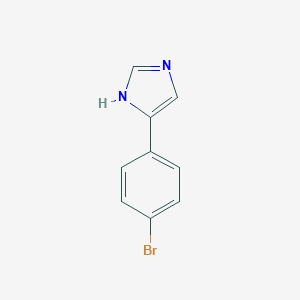
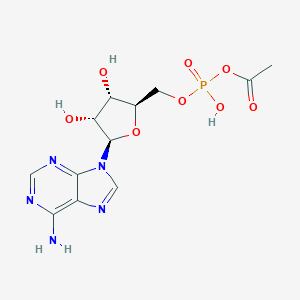
![Ethyl 8-hydroxy-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate](/img/structure/B88429.png)
